molecular formula C11H22ClNO B1425278 4-(Cyclohexyloxy)piperidine hydrochloride CAS No. 1189551-80-1

4-(Cyclohexyloxy)piperidine hydrochloride

Cat. No. B1425278
CAS RN: 1189551-80-1
M. Wt: 219.75 g/mol
InChI Key: RJZZGSJPMWSOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexyloxy)piperidine hydrochloride is a chemical compound . Piperidines, which include 4-(Cyclohexyloxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .


Molecular Structure Analysis

The molecular structure of 4-(Cyclohexyloxy)piperidine hydrochloride is represented by the formula C11H22ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Designing

Piperidine is one of the most important synthetic fragments for designing drugs . Its derivatives are present in more than twenty classes of pharmaceuticals . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increases the cytotoxicity of the Piperidine derivatives .

Anticancer Applications

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . For instance, treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner .

Inhibition of Cell Migration

Both piperidine and piperine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Regulation of Crucial Signalling Pathways

Several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Synthesis of Pharmaceuticals

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological and Pharmacological Activity

Piperidines have shown significant biological and pharmacological activity . They play a significant role in the pharmaceutical industry .

Mechanism of Action

While the specific mechanism of action for 4-(Cyclohexyloxy)piperidine hydrochloride is not mentioned in the retrieved papers, piperidine derivatives have been found to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidines, including 4-(Cyclohexyloxy)piperidine hydrochloride, continue to be an area of interest in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, applications, and potential therapeutic uses of piperidine derivatives .

properties

IUPAC Name

4-cyclohexyloxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZZGSJPMWSOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexyloxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclohexyloxy)piperidine hydrochloride
Reactant of Route 2
4-(Cyclohexyloxy)piperidine hydrochloride
Reactant of Route 3
4-(Cyclohexyloxy)piperidine hydrochloride
Reactant of Route 4
4-(Cyclohexyloxy)piperidine hydrochloride
Reactant of Route 5
4-(Cyclohexyloxy)piperidine hydrochloride
Reactant of Route 6
4-(Cyclohexyloxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.